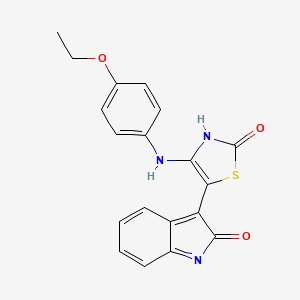

(4Z,5Z)-4-((4-ethoxyphenyl)imino)-5-(2-oxoindolin-3-ylidene)thiazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Several studies have focused on synthesizing derivatives of thiazolidinone and evaluating their antibacterial activity. These compounds exhibit significant antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria. For instance, a study synthesized a series of thiazolidinone derivatives, demonstrating general antibacterial activity against Gram-positive strains, with some compounds showing activity levels similar or higher than commonly used reference drugs like oxacillin and cefuroxime (Trotsko et al., 2018). Another investigation involved the synthesis of iminothiazolidin-4-one acetate derivatives, evaluated as inhibitors of aldehyde and aldose reductase, highlighting their potential in treating diabetic complications (Ali et al., 2012).

Antifibrotic and Anticancer Activities

Research has also been conducted on the antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives. One particular study synthesized a series of these compounds and determined their antifibrotic and anticancer activities, identifying several derivatives as promising candidates for further testing due to their high levels of antifibrotic activity without scavenging superoxide radicals (Kaminskyy et al., 2016). Another study synthesized and screened 4-aminothiazol-2(5H)-one derivatives for antitumor activity, finding that these compounds possessed low to moderate anticancer activity with significant selective action on certain cancer cell lines (Kaminskyy et al., 2015).

Anti-inflammatory and Anticonvulsant Activities

Novel thiazolidinone derivatives have been synthesized and evaluated for their anti-inflammatory and anticonvulsant activities. One study synthesized novel thiazolidinone derivatives showing promising anti-inflammatory activity in both in vitro and in vivo models, with selected compounds demonstrating low ulcerogenic toxicity (Nikalje et al., 2015). Another research effort focused on the anticonvulsant activity of thiazolidinone derivatives, identifying compounds with significant potency, which could serve as leads for the development of new anticonvulsant drugs (Agarwal et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-ethoxyanilino)-5-(2-oxoindol-3-yl)-3H-1,3-thiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-2-25-12-9-7-11(8-10-12)20-17-16(26-19(24)22-17)15-13-5-3-4-6-14(13)21-18(15)23/h3-10,20H,2H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHYVCBKPKDOPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C(SC(=O)N2)C3=C4C=CC=CC4=NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2571837.png)

![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2571839.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2571842.png)

![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2571844.png)

![tert-butyl3-[amino(4-fluorophenyl)methyl]azetidine-1-carboxylate](/img/structure/B2571845.png)

![5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2571848.png)

![N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide](/img/structure/B2571851.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2571855.png)

![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2571856.png)

![(4Z)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2571857.png)

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2571860.png)